Methyl 2-(benzyloxy)-5-chlorobenzoate
Description
Methyl 2-(benzyloxy)-5-chlorobenzoate is a benzoate ester derivative featuring a benzyloxy group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. Such compounds are typically utilized as intermediates in pharmaceutical synthesis due to their reactive functional groups, which enable further derivatization.
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
methyl 5-chloro-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
VCYSEZSMLHEENQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations and Structural Features
The table below compares key structural and functional attributes of methyl 2-(benzyloxy)-5-chlorobenzoate with its analogs:
Physicochemical Properties and Reactivity
- Hydrogen Bonding: Methyl 2-amino-5-chlorobenzoate exhibits intramolecular N-H⋯O hydrogen bonds, stabilizing its crystal structure . In contrast, methyl 5-chloro-2-hydroxybenzoate has intermolecular O-H⋯O interactions, enhancing solubility in polar solvents . The benzyloxy group in the target compound lacks hydrogen-bonding donors, likely reducing polarity compared to hydroxyl or amino analogs.
- Reactivity : The bromomethyl group in methyl 2-(bromomethyl)-5-chlorobenzoate makes it highly reactive in alkylation reactions, whereas the benzyloxy group’s ether linkage is more stable under basic conditions . The formyl group in methyl 2-chloro-5-formylbenzoate allows for condensation reactions, a feature absent in the benzyloxy derivative .
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